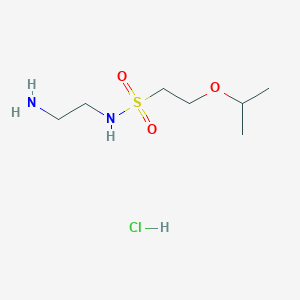
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide; hydrochloride, also known as ABE-404, is a novel small molecule that has shown promising results in various scientific research studies. This compound is a sulfonamide derivative that has been synthesized through a unique method and has been found to exhibit significant biochemical and physiological effects.
作用机制
The mechanism of action of N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and improve glucose tolerance and insulin sensitivity. This compound has also been shown to decrease the levels of triglycerides and cholesterol in the blood of diabetic mice.
实验室实验的优点和局限性
One of the major advantages of using N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride in lab experiments is its low toxicity. This compound has been found to be well-tolerated in animal studies and does not exhibit any significant side effects. Additionally, this compound is easy to synthesize, and its purity can be ensured through various purification techniques.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to animals or cells in vitro. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several potential future directions for research on N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride. One area of research could be to further investigate the mechanism of action of this compound. This could involve studying the effects of this compound on various signaling pathways and enzymes involved in cancer cell proliferation and inflammation.
Another area of research could be to investigate the potential of this compound as a therapeutic agent for various diseases. This could involve conducting preclinical studies in animal models of cancer, inflammation, and diabetes to assess the efficacy and safety of this compound.
Overall, this compound is a promising compound that has shown significant potential in various scientific research studies. Further research is needed to fully understand the mechanism of action of this compound and to assess its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride involves the reaction of N-(2-chloroethyl)-2-propan-2-yloxyethanesulfonamide with ammonia in the presence of a palladium catalyst. The reaction yields N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide, which is then converted to this compound by reaction with hydrochloric acid. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antidiabetic properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
属性
IUPAC Name |
N-(2-aminoethyl)-2-propan-2-yloxyethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O3S.ClH/c1-7(2)12-5-6-13(10,11)9-4-3-8;/h7,9H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNRABJIETYEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)

![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)

![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)
